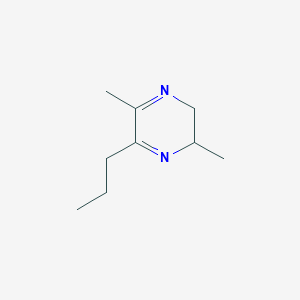

3-Propyl-2,5-dimethyl-5,6-dihydropyrazine

Description

Significance of Dihydropyrazine (B8608421) Core Structures in Modern Chemical Research

The dihydropyrazine core is a significant structural motif in modern chemical research due to its presence in numerous biologically active compounds and its utility as a synthetic intermediate. Dihydropyrazine derivatives are recognized for their roles as flavor and aroma compounds in a variety of foods and beverages. tuwien.ac.atmdpi.com The characteristic nutty, roasted, and baked aromas of many thermally processed foods are often attributed to the presence of alkyl-substituted pyrazines and their dihydropyrazine precursors, which are formed through the Maillard reaction. mdpi.comnih.gov

Beyond flavor chemistry, the dihydropyrazine scaffold is of interest in medicinal chemistry. The nitrogen-containing heterocyclic ring is a common feature in many pharmaceuticals, and the structural and electronic properties of dihydropyrazines make them attractive candidates for the development of new therapeutic agents. tandfonline.com Research has explored the synthesis of various dihydropyrazine derivatives with potential applications in different areas of pharmacology. tandfonline.com

Academic Context and Research Landscape of 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine

Specific academic research focusing exclusively on this compound is limited. However, the study of this compound can be situated within the broader context of research on alkyl-substituted dihydropyrazines and their role as volatile flavor compounds. The investigation of such compounds is often part of larger studies in food science and flavor chemistry, where the goal is to identify and quantify the volatile compounds responsible for the sensory properties of food products. nih.govresearchgate.net

The synthesis of related alkylpyrazines, such as 2-ethyl-3,6-dimethylpyrazine, has been documented in patent literature, suggesting that methodologies for the synthesis of this compound likely exist within the realm of organic synthesis, even if not widely published in academic journals. The general synthetic routes to dihydropyrazines often involve the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by oxidation. researchgate.net

Scope of Academic Inquiry and Definitive Research Objectives for the Chemical Compound

The primary research objectives for a compound like this compound would likely revolve around its characterization as a flavor compound. This would include:

Synthesis and Purification: Developing efficient and selective synthetic routes to obtain the pure compound for analytical and sensory studies.

Spectroscopic and Physicochemical Characterization: Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and elucidate its properties.

Sensory Analysis: Determining the odor threshold and describing the sensory characteristics (e.g., nutty, roasted, green) of the pure compound.

Occurrence in Foodstuffs: Investigating the presence and concentration of this compound in various food products, particularly those that undergo thermal processing.

Formation Pathways: Studying the mechanisms of its formation during food processing, such as the Maillard reaction, to understand how its concentration can be controlled to optimize flavor profiles.

Detailed Research Findings

Physicochemical Properties

Basic physicochemical properties for this compound and related compounds are presented below. It is important to note that much of the data for the target compound is predicted or from limited sources.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Reference |

|---|---|---|---|---|

| This compound | C9H16N2 | 152.24 | Not available | chemeo.com |

| 2,5-Dimethyl-3-propylpyrazine (B108480) | C9H14N2 | 150.22 | Not available | nist.gov |

| 2,6-Dimethyl-3-propylpyrazine | C9H14N2 | 150.22 | Not available | nist.gov |

| 3-Ethyl-2,5-dimethyl-5,6-dihydropyrazine | C8H14N2 | 138.21 | Not available | chemeo.com |

| (R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine | C9H16N2O2 | 184.24 | Not available | bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

2,5-dimethyl-6-propyl-2,3-dihydropyrazine |

InChI |

InChI=1S/C9H16N2/c1-4-5-9-8(3)10-6-7(2)11-9/h7H,4-6H2,1-3H3 |

InChI Key |

LHJIVHNJPDHETF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(CN=C1C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Propyl 2,5 Dimethyl 5,6 Dihydropyrazine

Established Synthetic Routes to 5,6-Dihydropyrazines and their Applicability to the Compound

The traditional synthesis of 5,6-dihydropyrazines, including the title compound, heavily relies on the formation of the core heterocyclic ring through the reaction of bifunctional precursors.

Cyclocondensation Reactions of Diamines with Dicarbonyl Compounds

The most classical and straightforward method for synthesizing pyrazine (B50134) derivatives is the cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. tandfonline.com This approach is directly applicable to the synthesis of 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine. The reaction involves the formation of two imine bonds, followed by cyclization to the dihydropyrazine (B8608421) ring.

For the target molecule, the necessary precursors would be 1,2-propanediamine and 2,3-hexanedione . The reaction mechanism is believed to proceed through the formation of a Schiff base, followed by a double bond migration to create a more energetically stable conjugated system. researchgate.net

This method has been utilized for a variety of dihydropyrazine derivatives. For instance, the treatment of 1,2-cyclohexanedione (B122817) with diamines like ethylenediamine (B42938) results in a [4+2] cyclocondensation to yield the corresponding dihydropyrazine structures. nih.gov While effective, these reactions can sometimes require harsh conditions or lead to mixtures of products, necessitating further purification. Organocatalyzed versions, using catalysts like (±)-Camphor-10-sulfonic acid in an aqueous medium, offer a greener alternative with high yields and mild reaction conditions. ingentaconnect.com

Table 1: Applicability of Cyclocondensation to this compound

| Precursor 1 | Precursor 2 | Product | Key Features |

| 1,2-Propanediamine | 2,3-Hexanedione | This compound | Direct, classical route. tandfonline.com |

| 1,2-Diamines | α,β-Dicarbonyl compounds | Dihydropyrazines | Can be promoted by organocatalysts for greener synthesis. ingentaconnect.com |

| 1,2-Diamines | α,β-Unsaturated acyloins | 5,6-Dihydropyrazines | Proceeds via Schiff base formation and bond migration. researchgate.net |

Approaches Involving Amino Ketones and Amino Aldehydes as Precursors

An alternative established route involves the use of α-amino ketones or α-amino aldehydes as precursors. researchgate.net These compounds can undergo self-condensation or react with another amine-containing molecule to form the dihydropyrazine ring. For example, the self-condensation of α-aminoacetone is a known method to produce 2,5-dihydro-3,6-dimethylpyrazine. rsc.org

This strategy can be adapted for this compound, likely through the dimerization of an appropriate α-amino aldehyde or ketone. A biomimetic synthesis approach involves the dimerization of amino acid-derived α-amino aldehydes, which are generated in situ, to form 2,5-disubstituted pyrazines. rsc.org This highlights a concise pathway from readily available amino acids to the pyrazine core. rsc.org The synthesis of the requisite α-amino ketone precursors can be achieved through various means, including the merger of transition metal and photoredox catalysis for the direct acylation of α-amino C(sp³)-H bonds. organic-chemistry.org

Advanced and Environmentally Benign Synthetic Techniques

Recent advancements in synthetic chemistry have led to more sophisticated and sustainable methods for constructing dihydropyrazine rings.

Metal-Catalyzed Transformations in Dihydropyrazine Synthesis

Metal catalysis offers powerful tools for the synthesis and modification of heterocyclic compounds. While direct metal-catalyzed synthesis of this compound is not extensively documented, related transformations suggest high potential. Palladium-catalyzed reactions, for instance, are used to prepare 1,4-dihydropyrazine (B12976148) derivatives from N-Boc piperazine-2,5-dione precursors. researchgate.net Furthermore, palladium catalysts are effective in the dehydrogenation of piperazines to yield pyrazines, indicating their utility in manipulating the oxidation state of the heterocyclic ring. tandfonline.com

Other catalytic systems, such as those based on copper-chromium, have been employed for pyrazine synthesis from diamines and diols. tandfonline.com Nickel-catalyzed cross-electrophile coupling represents another modern technique that could be adapted for forming bonds in the pyrazine scaffold. researchgate.net A transition-metal-free approach involving the addition of boron reagents to pyrazines has also been developed to afford N-borylated 1,4-dihydropyrazines. rsc.org

Table 2: Potential Metal-Catalyzed Approaches

| Catalyst System | Transformation | Relevance to Dihydropyrazine Synthesis |

| Palladium | Dehydrogenation of piperazines | Can be used to form the aromatic pyrazine from a saturated ring. tandfonline.com |

| Palladium | Cross-coupling reactions | Synthesis of substituted 1,4-dihydropyrazines. researchgate.net |

| Nickel | Cross-electrophile coupling | Modern method for C-C bond formation. researchgate.net |

| Rhodium(II) | Diazo decomposition/N-H insertion | Used for related N-heterocycles, suggesting potential for pyrazine ring formation. nih.gov |

Green Chemistry Principles in the Preparation of Dihydropyrazines

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. For dihydropyrazines, this includes the use of non-toxic solvents, milder reaction conditions, and catalyst-free or organocatalyzed one-pot reactions. tandfonline.comrsc.org

A notable green synthesis of 2,3-dihydropyrazines is achieved through the organocatalyzed condensation of diamines and dicarbonyls in water at room temperature, which is atom-economical and avoids toxic solvents. ingentaconnect.com Another environmentally benign method reports a one-pot route to pyrazines that proceeds via a dihydropyrazine intermediate, eliminating the need for expensive catalysts or harsh oxidizing agents like bubbling oxygen at high temperatures. tandfonline.com The use of photocatalysis, for example using a TiO₂/zeolite system, also represents a novel, one-step green route to dihydropyrazine from simple precursors like ethylenediamine and propylene (B89431) glycol. rsc.org

Biocatalytic and Chemoenzymatic Syntheses of Dihydropyrazine Scaffolds

Biocatalysis provides highly selective and environmentally friendly alternatives to traditional chemical synthesis. nih.govmdpi.com The integration of enzymes into synthetic routes can lead to shorter pathways and avoid extensive use of protecting groups. semanticscholar.org

For dihydropyrazine scaffolds, chemoenzymatic strategies can be envisioned at several stages. Enzymes can be used to prepare chiral precursors with high enantiopurity. For instance, baker's yeast can catalyze the formation of acyloins, which are direct precursors for 5,6-dihydropyrazines. researchgate.net Alcohol dehydrogenases (ADHs) and lipases are also employed in the asymmetric synthesis of key intermediates for other N-heterocycles, a strategy that is transferable to dihydropyrazine synthesis. nih.gov

Whole-cell biocatalysis, using genetically engineered microorganisms, offers a powerful approach for producing complex molecules. mdpi.com Enzymes such as transaminases, imine reductases, and monoamine oxidases are particularly relevant for the synthesis of amine-containing pharmaceuticals and could be applied to create the chiral amine precursors or catalyze the final cyclization step to form the dihydropyrazine ring with high stereocontrol. mdpi.com

Table 3: Potential Biocatalytic and Chemoenzymatic Strategies

| Enzyme/System | Transformation | Application in Dihydropyrazine Synthesis |

| Baker's Yeast | Acyloin formation | Synthesis of acyloin precursors from aldehydes. researchgate.net |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones | Preparation of chiral alcohol intermediates. nih.gov |

| Lipases/Esterases | Kinetic resolution | Enantioselective preparation of chiral building blocks. semanticscholar.org |

| Whole-cell biocatalysts | Multi-step synthesis | Production of precursors or the final compound in a controlled biological system. mdpi.com |

| Imine Reductases | Asymmetric reduction of imines | Could be used in the final cyclization/reduction step to control stereochemistry. mdpi.com |

Regioselectivity and Stereocontrol in the Synthesis of Substituted Dihydropyrazines

The precise placement of substituents on the dihydropyrazine ring is paramount in determining the final properties of the molecule. Regioselectivity, the control of the position of chemical bond formation, and stereocontrol, the control of the three-dimensional orientation of atoms, are thus critical considerations in the synthesis of compounds like this compound.

A common and effective method for the synthesis of alkyl-substituted dihydropyrazines involves the condensation of a 1,2-diamine with a dicarbonyl compound or its equivalent. The regioselectivity of this reaction is dictated by the nature of the starting materials and the reaction conditions. For the synthesis of this compound, a plausible route involves the reaction of 1,2-diaminopropane (B80664) with a suitable dicarbonyl species.

A well-established approach for producing trialkylpyrazines, which are the oxidized counterparts of dihydropyrazines, involves the reaction of a 1-hydroxy-2-ketone with an aldehyde in the presence of an ammonium (B1175870) salt. epo.orgepo.org This method can be adapted for the synthesis of the target dihydropyrazine. The proposed mechanism for the formation of related 5,6-dihydropyrazines suggests a condensation reaction between an α,β-unsaturated acyloin and a 1,2-diamine. nih.gov

In a potential synthesis of this compound, the key precursors would likely be 1,2-diaminopropane and a dicarbonyl compound derived from valeraldehyde (B50692) (pentanal) and acetoin (B143602) (3-hydroxy-2-butanone). The regioselectivity would depend on the initial nucleophilic attack of one of the amino groups of 1,2-diaminopropane on one of the carbonyl groups of the dicarbonyl species. The steric and electronic properties of the substituents on both reactants would influence the outcome of this initial step, thereby determining the final substitution pattern of the dihydropyrazine ring.

For instance, the synthesis of the structurally similar compound, 2-pentyl-3,5(6)-dimethylpyrazine, has been achieved with a yield of 17.3% by reacting acetol (a 1-hydroxy-2-ketone) with hexanal (B45976) in the presence of ammonium acetate. epo.org This suggests that a similar strategy employing valeraldehyde could lead to the desired propyl-substituted dihydropyrazine. The control of regioselectivity in such reactions can be challenging, often leading to a mixture of isomers. However, by carefully controlling the reaction conditions, such as temperature and the rate of addition of reactants, the formation of the desired regioisomer can be favored. epo.org

Another strategy to control regioselectivity is through the use of pre-functionalized pyrazine rings. For example, the regioselective reduction of 3-substituted N-acylpyrazinium salts has been shown to produce 3-substituted 1,2-dihydropyrazines. epo.org This method offers a high degree of control over the position of the substituent.

The following table provides examples of reaction conditions for the synthesis of related trialkylpyrazines, which can be considered as precursors to the corresponding dihydropyrazines.

| Product | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Pentyl-3,5(6)-dimethylpyrazine | Acetol, Hexanal, Ammonium Acetate | Sodium Acetate | Water | 17.3 | epo.org |

| 2-(2'-Methyl)amyl-3,5(6)-dimethylpyrazine | Acetol, 2-Methylvaleraldehyde, Ammonium Acetate | Sodium Acetate | Water | 18.6 | epo.orgepo.org |

| 2-Isobutyl-3,5(6)-diethylpyrazine | 1-Hydroxy-2-butanone, Isobutyraldehyde, Ammonium Acetate | Sodium Acetate | Water | 20.9 | epo.orgepo.org |

The 5,6-dihydropyrazine ring contains a stereocenter at the C5 and C6 positions if they are appropriately substituted. In the case of this compound, the C5 methyl group introduces a chiral center. The synthesis of a single enantiomer of such a compound requires a stereocontrolled synthetic approach.

Asymmetric synthesis of related heterocyclic compounds, such as 1,4-dihydropyridines, has been extensively studied and often employs chiral auxiliaries or chiral catalysts. mdpi.com These principles can be extended to the synthesis of chiral dihydropyrazines. For instance, the use of a chiral diamine as a starting material would introduce stereocenters into the final product. The diastereoselectivity of the cyclization reaction would then determine the relative stereochemistry of the substituents.

Emerging Methodologies and Future Directions in Dihydropyrazine Synthesis

The field of synthetic organic chemistry is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. These emerging techniques hold great promise for the synthesis of dihydropyrazines, including this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. This technique could be applied to the synthesis of dihydropyrazines through various strategies, such as the photocatalytic alkylation of a pre-formed pyrazine or dihydropyrazine ring. uva.nl For instance, a photocatalytic Minisci-type reaction could be used to introduce the propyl group onto a dimethylpyrazine core.

Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of dihydropyridines has been successfully demonstrated in continuous flow reactors, suggesting that this technology could be readily adapted for the synthesis of dihydropyrazines. nih.govunipd.it This would allow for a more efficient and controlled production of the target molecule.

Chemoenzymatic Synthesis: The combination of chemical and enzymatic steps, known as chemoenzymatic synthesis, provides a powerful approach to access complex chiral molecules. As mentioned earlier, enzymes can be used to introduce stereocenters with high enantioselectivity. unipd.itnih.gov Future research will likely focus on the development of novel biocatalysts and chemoenzymatic cascades for the efficient and stereoselective synthesis of substituted dihydropyrazines.

Transition-Metal-Free Synthesis: The development of synthetic methods that avoid the use of transition metals is a key goal of green chemistry. A transition-metal-free method for the dearomatizing diboration of pyrazines has been reported, leading to N-borylated 1,4-dihydropyrazines. chemistryviews.org Such methods could provide alternative and more sustainable routes to dihydropyrazine derivatives.

The future of dihydropyrazine synthesis will likely be shaped by the increasing demand for sustainable and efficient synthetic methods. A major focus will be on the development of highly selective catalytic systems that can control both regioselectivity and stereoselectivity with high precision. The integration of emerging technologies, such as artificial intelligence and machine learning, could accelerate the discovery and optimization of new synthetic routes.

Reactivity and Transformation Pathways of 3 Propyl 2,5 Dimethyl 5,6 Dihydropyrazine

Oxidation Reactions to Pyrazine (B50134) Derivatives

The most characteristic reaction of 5,6-dihydropyrazines is their oxidation to the corresponding aromatic pyrazine. This transformation is a key step in many synthetic routes to substituted pyrazines, which are significant compounds in the flavor, fragrance, and pharmaceutical industries.

The oxidation of the 5,6-dihydropyrazine ring to a pyrazine involves the removal of two hydrogen atoms, leading to the formation of a stable aromatic system. This process can be achieved using a variety of oxidizing agents. While specific studies on 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine are not extensively documented, the general transformation is well-established for analogous compounds. For instance, the synthesis of 2,5-dimethylpyrazine (B89654) often proceeds through a dihydropyrazine (B8608421) intermediate which is subsequently oxidized. google.com In a similar vein, the synthesis of 2,5-dimethylpyrazine derivatives can involve the dehydrogenation of a dihydro-intermediate. google.com

In a biosynthetic context, the formation of 2,5-dimethylpyrazine from L-threonine involves an aminoacetone oxidase that facilitates the conversion of aminoacetone to 3,6-dihydro-2,5-dimethylpyrazine, which then likely oxidizes to the final pyrazine product. nih.gov This enzymatic oxidation highlights the natural tendency of the dihydropyrazine core to aromatize.

The general reaction can be represented as follows:

Figure 1: General oxidation of a 2,5-dialkyl-5,6-dihydropyrazine to a 2,5-dialkylpyrazine.

Common laboratory oxidizing agents for this type of transformation include:

| Oxidizing Agent | Typical Conditions |

| Mercury(II) chloride (HgCl₂) | Often used in historical syntheses. |

| Air/Oxygen | Can occur spontaneously, especially with catalysis or heat. |

| Dehydrogenation Catalysts (e.g., Pd/C) | High temperature, removal of H₂ gas. |

| Mild biological oxidants | As seen in enzymatic pathways. |

The driving force for this reaction is the formation of the highly stable, aromatic pyrazine ring. The resulting product, 2,5-dimethyl-3-propylpyrazine (B108480), is a known compound with established spectral data. nist.govnist.gov

Reduction and Hydrogenation Studies of the Dihydropyrazine Ring

The dihydropyrazine ring in this compound contains an imine-like C=N double bond which is susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of such functionalities. The reduction of the dihydropyrazine ring can lead to tetrahydropyrazines or fully saturated piperazines, depending on the reaction conditions and the catalyst used.

The expected reduction products would be:

Tetrahydropyrazine (B3061110) derivative: Formed by the reduction of the C=N bond.

Piperazine (B1678402) derivative: Formed by the complete saturation of the ring.

The general scheme for the reduction can be illustrated as:

Figure 2: Potential reduction products of this compound.

Typical reducing agents and conditions for such transformations are presented in the table below:

| Reagent/Catalyst | Product Type |

| Sodium borohydride (B1222165) (NaBH₄) | Selective reduction of the C=N bond to an amine. |

| Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂) | Can lead to either the tetrahydropyrazine or the fully saturated piperazine depending on pressure and temperature. |

| Amine boranes | Have been used for the selective reduction of pyridines to dihydropyridines. nih.gov |

Substitution Reactions and Functional Group Interconversions on the Dihydropyrazine Core

The potential for substitution reactions on the this compound core is complex due to the mixed saturated and unsaturated nature of the ring. Direct substitution on the dihydropyrazine ring itself is not a commonly reported transformation pathway. The reactivity would likely be dominated by reactions at the C=N double bond or at the alkyl substituents.

Functional group interconversions would most likely be performed on the substituents. For example, if one of the methyl groups were replaced by a group more amenable to transformation (e.g., a hydroxymethyl or carboxyl group), a wider range of chemical modifications would be possible.

In the context of the aromatic pyrazine product, 2,5-dimethyl-3-propylpyrazine, electrophilic and nucleophilic aromatic substitution reactions are theoretically possible, though the electron-rich nature of the alkyl-substituted pyrazine ring would favor electrophilic substitution. However, pyrazines are generally less reactive towards electrophilic attack than benzene (B151609) due to the presence of the deactivating nitrogen atoms. youtube.com Conversely, nucleophilic aromatic substitution on pyrazines typically requires the presence of a good leaving group and strong electron-withdrawing groups, which are absent in this molecule. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

Potential, though likely challenging, substitution reactions on the dihydropyrazine ring could involve:

α-Deprotonation and Alkylation: The protons on the carbon atoms adjacent to the C=N bond (at C-6) may be weakly acidic and could potentially be removed by a strong base, followed by quenching with an electrophile.

Addition-Elimination at the C=N bond: While not a direct substitution on the ring carbons, this could lead to functionalization.

Mechanistic Investigations of Key Chemical Transformations

The mass spectrum of this compound under electron ionization (EI) is expected to show fragmentation patterns characteristic of cyclic amines and imines. While a specific spectrum for this compound is not publicly available, predictions can be made based on established fragmentation rules for similar structures. libretexts.orgmiamioh.edu

A key fragmentation pathway for cyclic amines is α-cleavage , where the bond adjacent to the nitrogen atom is broken. This leads to the formation of a stable, resonance-stabilized cation. For this compound, several α-cleavage pathways are possible:

Loss of a propyl radical: Cleavage of the C-C bond between the propyl group and the dihydropyrazine ring.

Loss of a methyl radical: Cleavage of a C-C bond at one of the methyl-substituted carbons.

Ring fragmentation: Cleavage of the C-C bonds within the ring adjacent to the nitrogen atoms.

The predicted major fragmentation pathways are summarized in the following table:

| Fragmentation Type | Lost Fragment | m/z of Major Ion | Description |

| α-Cleavage | Propyl radical (•C₃H₇) | 109 | Loss of the propyl group to form a stable cation. |

| α-Cleavage | Methyl radical (•CH₃) | 137 | Loss of a methyl group. |

| Retro-Diels-Alder type | Ethene or propene derivatives | Variable | Cleavage of the six-membered ring. |

The fragmentation of the aromatic counterpart, 2,5-dimethyl-3-propylpyrazine, has been documented in the NIST database and would show different patterns characteristic of an aromatic pyrazine ring. nist.govnist.gov

Dihydropyrazines can undergo various rearrangement and isomerization reactions, often promoted by heat or light.

Isomerization to other dihydropyrazine forms: The 5,6-dihydropyrazine could potentially isomerize to the more conjugated 1,2- or 1,4-dihydropyrazine (B12976148) tautomers. This process would involve proton transfer and a shift of the double bonds within the ring. The relative stability of these isomers would depend on the substitution pattern.

Photochemical Rearrangement: Some dihydropyrazines have been shown to undergo photochemical rearrangement. For example, irradiation of 2,3-dihydropyrazines can lead to the formation of imidazoles. nist.govwikipedia.org While the starting material in this case is a different isomer, it highlights the potential for photo-induced ring contraction in dihydropyrazine systems.

Thermal Rearrangement: Thermal conditions can also induce rearrangements. Depending on the substituents and the specific dihydropyrazine isomer, various ring-opened or ring-contracted products could be formed.

These potential pathways are largely inferred from the study of related heterocyclic systems, and specific experimental data for this compound would be required for confirmation.

Structure Reactivity Relationships and Conformational Analysis

Influence of Substituents on the Reactivity Profile of Dihydropyrazines

The reactivity of the dihydropyrazine (B8608421) ring is significantly influenced by the electronic and steric properties of its substituents. In 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine, the ring is adorned with three alkyl groups: a propyl group at the 3-position and two methyl groups at the 2- and 5-positions.

Alkyl groups, such as methyl and propyl, are generally considered to be electron-donating through an inductive effect. lumenlearning.com This effect increases the electron density on the heterocyclic ring, thereby enhancing the nucleophilicity of the nitrogen atoms. This increased electron density can make the compound more susceptible to reactions with electrophiles. For instance, substituents on heterocyclic rings like pyrazine (B50134) can profoundly influence their reactivity. tiktok.com While electron-withdrawing groups deactivate aromatic rings towards electrophilic attack, electron-donating substituents activate them. lumenlearning.com

Table 1: Predicted Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| Methyl | C2 | Electron-donating (Inductive) | Moderate hindrance around N1 and the C=N bond | Increases nucleophilicity of N1; may sterically hinder attack at the C=N bond. |

| Propyl | C3 | Electron-donating (Inductive) | Significant hindrance around the C=N bond | Increases electron density of the π-system; provides significant steric shielding. |

| Methyl | C5 | Electron-donating (Inductive) | Moderate hindrance on the saturated part of the ring | Influences the ring's conformational equilibrium and can direct the approach of reagents. |

Elucidation of Molecular Conformation via Advanced Techniques

The three-dimensional conformation of the 5,6-dihydropyrazine ring is not planar and is crucial for understanding its chemical properties. Advanced analytical methods are employed to determine its precise spatial arrangement.

Studies on related heterocyclic systems, such as 1,6-dihydro-1,2,4,5-tetrazines, have shown that the six-membered ring often adopts a boat or an unsymmetrical boat conformation. researchgate.net For 1,4-dihydropyrazine (B12976148) derivatives, calculations have indicated that the ring conformation is highly dependent on the substituents, ranging from planar to heavily distorted boat conformations. researchgate.net

For this compound, the 5,6-dihydro nature of the ring, with two sp³-hybridized carbons, prevents planarity. It is expected to adopt a puckered conformation, likely a half-chair or sofa conformation, to minimize steric strain between the substituents. The axial or equatorial positioning of the methyl group at C5 and the substituents on the sp²-hybridized carbons would significantly influence the conformational preference. X-ray analysis of related structures provides typical bond lengths for the different bond types within the ring. researchgate.net

Table 2: Representative Bond Lengths in a Related Dihydro-tetrazine Ring System from X-ray Crystallography

| Bond Type | Typical Bond Length (Å) | Source |

| C=N | 1.323(2) | researchgate.net |

| C-N (single) | 1.431(2) | researchgate.net |

| N-N | 1.388(2) | researchgate.net |

| Note: Data is for a 1,6-dihydro-1,2,4,5-tetrazine derivative and serves as an illustrative example. |

While X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for studying the conformational dynamics of molecules in solution. nih.gov

The conformation of the dihydropyrazine ring is often flexible, undergoing rapid interconversion between different forms, such as two equilibrating half-chair conformations. This dynamic process can be studied using variable-temperature NMR experiments. researchgate.net At low temperatures, this interconversion can be slowed down, potentially allowing for the observation of distinct signals for the axial and equatorial protons on the saturated carbons (C5 and C6).

The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the NMR spectrum are highly sensitive to the molecule's geometry. For example, the dihedral angle between adjacent protons, which is dependent on the ring's pucker, can be related to the proton-proton coupling constant via the Karplus equation. The ¹H NMR spectrum would show characteristic signals for the propyl and methyl groups, as well as for the protons on the dihydropyrazine ring itself. The complexity of these signals can provide clues about the molecule's preferred conformation in solution. jocpr.com Circular dichroism (CD) spectroscopy can also be used to investigate conformational changes in pyrazine-containing molecules. semanticscholar.org

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound

| Group | Atom | Predicted Chemical Shift (ppm) | Notes |

| Propyl Group | -CH₂-CH₂-CH₃ | ~0.9 (t) | Terminal methyl group |

| -CH₂-CH₂-CH₃ | ~1.6 (m) | Methylene (B1212753) group adjacent to methyl | |

| -CH₂-CH₂-CH₃ | ~2.5 (t) | Methylene group attached to the ring | |

| Methyl Group | C2-CH₃ | ~2.3 (s) | Methyl on sp² carbon |

| Methyl Group | C5-CH₃ | ~1.2 (d) | Methyl on sp³ carbon, coupled to C5-H |

| Ring Protons | C5-H | ~3.5 (m) | Proton on stereocenter |

| Ring Protons | C6-H₂ | ~3.0-3.4 (m) | Methylene protons on the ring |

| Ring Carbons | C2, C3 | ~150-160 | sp² carbons in the C=N bond |

| Ring Carbons | C5 | ~50-60 | sp³ carbon with methyl group |

| Ring Carbons | C6 | ~40-50 | sp³ methylene carbon |

| Note: These are estimated values based on general principles and data for similar heterocyclic compounds. Actual values may vary. |

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Characteristics of the Dihydropyrazine (B8608421) Ring

The 5,6-dihydropyrazine ring forms the core of 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine. Unlike its aromatic counterpart, pyrazine (B50134), the dihydropyrazine ring is a non-aromatic, 8π-electron system. Computational studies on related 1,4-dihydroaromatic compounds indicate that these rings are electron-rich.

Quantum chemical calculations, such as those using Density Functional Theory (DFT) or semi-empirical methods like MNDO, are employed to determine the molecule's geometric and electronic properties. These studies reveal that the 5,6-dihydropyrazine ring is not planar. To alleviate the steric strain from the sp³-hybridized C5 and C6 atoms and the electronic repulsion within the π-system, the ring adopts a puckered conformation, typically a boat-like or half-chair geometry. This deviation from planarity is a key feature of its bonding characteristics.

Below is a table of representative bond lengths and angles for a dihydropyridine (B1217469) ring, a similar heterocyclic system, calculated using DFT methods. These values illustrate the typical geometry expected for such a non-planar heterocyclic ring.

| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-31G(d,p)) |

| Bond Length | C=N | ~1.28 Å |

| C-N | ~1.46 Å | |

| C=C | ~1.35 Å | |

| C-C (sp³) | ~1.53 Å | |

| C-H | ~1.09 Å | |

| Bond Angle | C-N-C | ~118° |

| N=C-C | ~123° | |

| C-C-C (in ring) | ~115° | |

| Dihedral Angle | N-C-C-N | ~-35° (indicating non-planarity) |

Note: The data in this table is illustrative for a related dihydropyridine system and serves to represent the expected structural parameters of a non-planar dihydropyrazine ring.

Computational Modeling for Reaction Mechanism Elucidation

This compound is an alkylated dihydropyrazine, a class of compounds that are recognized as crucial intermediates in the formation of flavor-active pyrazines during Maillard reactions. rsc.orgresearchgate.net Computational modeling is instrumental in elucidating the complex reaction pathways that lead to these molecules. rsc.org

The general mechanism involves the condensation of two α-aminocarbonyl compounds, which are themselves products of the reaction between reducing sugars and amino acids. researchgate.net The key steps computationally modeled are:

Formation of α-aminocarbonyls: Strecker degradation of amino acids.

Condensation: Two molecules of an α-aminocarbonyl compound condense to form a dihydropyrazine intermediate. researchgate.net

Oxidation: The unstable dihydropyrazine readily oxidizes to the stable aromatic pyrazine. researchgate.net

Computational methods, particularly DFT, are used to map the potential energy surface of these reaction steps. rsc.org This involves locating the transition states and intermediates, allowing for the calculation of activation energies and reaction enthalpies. Such studies help explain how different precursors (amino acids and sugars) lead to specific substitution patterns on the final pyrazine ring. For instance, the side chains of the amino acids and the type of sugar-derived dicarbonyls determine the nature of the alkyl groups (like propyl and methyl) and their positions on the dihydropyrazine intermediate.

Conformational Landscape and Energetics of this compound

The non-planar structure of the 5,6-dihydropyrazine ring, combined with its three alkyl substituents, gives rise to a complex conformational landscape. The ring itself can undergo inversion, similar to a cyclohexane (B81311) ring flip, converting between different boat and half-chair forms. The substituents can occupy either pseudo-axial or pseudo-equatorial positions, each with a distinct energy level.

Conformational analysis, often performed using molecular mechanics or higher-level DFT calculations, aims to identify the most stable conformers and the energy barriers between them. The primary energetic factors at play are:

Steric Strain (Van der Waals Repulsion): Repulsion between bulky substituents. The primary consideration is minimizing 1,3-diaxial-type interactions. A conformation where the large propyl group occupies a pseudo-equatorial position is expected to be significantly more stable than one where it is in a pseudo-axial position, as this minimizes steric clashes with other ring atoms. libretexts.org

Torsional Strain: Strain arising from eclipsing bonds. The molecule will favor staggered arrangements around its single bonds.

Gauche Interactions: Steric interactions between substituents on adjacent carbons.

The most stable conformer of this compound would likely place the bulky propyl group at C2 in a pseudo-equatorial orientation to minimize steric hindrance. The methyl groups at C2 and C5 would also have preferred orientations.

The table below summarizes the key steric interactions that would destabilize various conformations.

| Conformation Feature | Type of Strain Induced | Relative Energy |

| Propyl group pseudo-axial | 1,3-diaxial-like steric interactions | High |

| Propyl group pseudo-equatorial | Minimized steric interactions | Low |

| Methyl group pseudo-axial | 1,3-diaxial-like steric interactions | Moderate |

| Gauche interaction between Propyl and Methyl | Steric repulsion | Moderate |

Note: This table presents a qualitative analysis based on established principles of conformational analysis.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This process is invaluable for confirming the structure of newly synthesized or isolated compounds like this compound.

The standard methodology involves the following steps:

Conformational Search: Identify all low-energy conformers of the molecule, as described in the section above.

Geometry Optimization: Optimize the geometry of each stable conformer using a reliable quantum mechanical method (e.g., DFT with a functional like B3LYP or ωB97X-D).

NMR Calculation: For each optimized conformer, calculate the NMR shielding tensors using a method like Gauge-Including Atomic Orbital (GIAO). nih.gov

Boltzmann Averaging: Calculate the final predicted chemical shifts by taking a Boltzmann-weighted average of the shifts from all conformers. This is crucial because the experimentally observed spectrum is an average over all conformations present at a given temperature.

Correlation: The predicted chemical shifts are then compared to experimentally measured values. A strong correlation confirms the proposed molecular structure. Often, a linear regression is applied to the calculated values to correct for systematic errors in the computational method. nih.gov

The table below illustrates how a correlation between predicted and experimental ¹H NMR chemical shifts would be presented for a related compound, showcasing the utility of this approach.

| Proton | Calculated ¹H Shift (ppm) (GIAO/DFT) | Experimental ¹H Shift (ppm) | Deviation (ppm) |

| Ring-H | 8.15 | 8.05 | 0.10 |

| Propyl-CH₂ (α) | 2.75 | 2.68 | 0.07 |

| Propyl-CH₂ (β) | 1.70 | 1.65 | 0.05 |

| Propyl-CH₃ (γ) | 0.98 | 0.94 | 0.04 |

| Methyl-H (C2) | 2.55 | 2.50 | 0.05 |

| Methyl-H (C5) | 2.48 | 2.42 | 0.06 |

Note: The data in this table is hypothetical and serves to illustrate the process of correlating computational predictions with experimental results for a substituted pyrazine system.

Derivatization and Chemical Modification Strategies

Synthesis of Novel Analogs and Derivatives of 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine

The synthesis of analogs of this compound often involves multi-step procedures starting from more common precursors. The inherent structure of the target molecule, a trisubstituted dihydropyrazine (B8608421), allows for considerable variation in the alkyl groups at positions 2, 3, and 5.

A general and versatile method for creating alkylated pyrazine (B50134) derivatives, which can subsequently be reduced to their di- or tetra-hydro forms, starts from piperazine-2,5-diones. rsc.org These precursors can be converted into 2,5-diethoxy-3,6-dihydropyrazines through reaction with Meerwein's salt. These dihydropyrazine intermediates are amenable to condensation reactions with aldehydes or ketones and can be alkylated using alkyl or allyl bromides, allowing for the introduction of various side chains. rsc.org This methodology permits the synthesis of unsymmetrically substituted pyrazines, which upon reduction, could yield a wide array of analogs of this compound. rsc.org

Another powerful strategy for generating substituted pyrazines, the aromatic precursors to dihydropyrazines, is through the lateral metalation of alkyl-substituted pyrazines. mdpi.com For instance, a commercially available compound like 2,3-dimethylpyrazine (B1216465) can be subjected to metalation with an organolithium reagent such as n-butyllithium (n-BuLi). This process selectively removes a proton from one of the methyl groups, creating a lithiated intermediate. This intermediate can then be trapped with an electrophile. mdpi.com For example, reaction with diphenylphosphinoyl chloride (Ph₂PCl) yields an unsymmetrically substituted phosphine (B1218219) derivative. mdpi.com This approach could theoretically be adapted by using an appropriate propyl-containing electrophile to build the desired substitution pattern.

The biosynthesis of alkylpyrazines also provides insight into synthetic pathways. For example, the formation of 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) in microorganisms like Bacillus subtilis proceeds through a 3,6-dihydro-2,5-dimethylpyrazine intermediate. asm.org This biological pathway starts from L-threonine, which is converted to aminoacetone; two molecules of aminoacetone then cyclize to form the dihydropyrazine ring, which is subsequently oxidized. asm.org Mimicking these biosynthetic steps could offer a biomimetic route to related dihydropyrazine structures.

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

| Piperazine-2,5-dione | Meerwein's salt, Alkyl bromides | Alkylated 2,5-diethoxy-3,6-dihydropyrazines | rsc.org |

| 2,3-Dimethylpyrazine | n-BuLi, Ph₂PCl | 2-Diphenylphosphinomethyl-3-methylpyrazine | mdpi.com |

| L-Threonine | L-Threonine-3-dehydrogenase | 3,6-Dihydro-2,5-dimethylpyrazine | asm.org |

Strategies for Functionalizing the Dihydropyrazine Core

Functionalization of the dihydropyrazine core involves the direct chemical modification of the heterocyclic ring. These strategies aim to introduce new chemical properties or provide handles for further reactions.

One innovative method involves the dearomatizing conversion of pyrazines into 1,4-dihydropyrazine (B12976148) derivatives. rsc.org This can be achieved through transition-metal-free reactions with reagents containing boron-boron, silicon-boron, or hydrogen-boron bonds. These reactions lead to the high-yield synthesis of N-borylated 1,4-dihydropyrazines and 1,2,3,4-tetrahydropyrazines. rsc.org Applying such a borylation reaction to 2,5-dimethyl-3-propylpyrazine (B108480) could yield a functionalized dihydropyrazine core, with the boryl group serving as a versatile synthetic handle for cross-coupling reactions.

The synthesis of diaminopyrazine derivatives offers another route to a functionalized core. In one study, a 2-monosubstituted 2H-azirin-3-amine was dimerized in the presence of a Lewis acid (BF₃·OEt₂) to yield a 2,5-dihydro-2,5-dimethyl-3,6-bis(N-methyl-N-phenylamino)pyrazinium salt. uzh.ch Treatment of this salt with a base yielded the corresponding neutral 2,5-dihydropyrazine derivative. uzh.ch This dimerization approach effectively installs amino functionalities directly onto the dihydropyrazine ring system.

Furthermore, functionalization can occur at the alkyl substituents attached to the pyrazine ring, which indirectly modifies the molecule as a whole. The heteroatom-promoted lateral lithiation of alkyl groups is a key tool for elaborating (hetero)aromatic systems. mdpi.com This involves deprotonating the benzylic-like position of an alkyl group on the pyrazine ring, followed by reaction with an electrophile. This method has been used to prepare 2-(2-hydroxy-2-arylethyl)pyrazines from alkylpyrazines and aromatic aldehydes. mdpi.com

| Strategy | Reagent(s) | Resulting Functional Group | Reference |

| Dearomatizing Diboration | Boron reagents (B-B, Si-B, H-B) | N-Borylated dihydropyrazine | rsc.org |

| Dimerization of Azirin-amines | BF₃·OEt₂, NaOH | Amino groups on the dihydropyrazine core | uzh.ch |

| Lateral Lithiation | LDA, Aromatic aldehydes | Hydroxyalkyl group on the side chain | mdpi.com |

Incorporation of Dihydropyrazine Units into More Complex Chemical Architectures

The dihydropyrazine nucleus can serve as a structural scaffold or a key linking unit in the construction of more complex molecules, including natural products and macrocycles. nih.gov The chemical properties of this heterocycle make it a valuable building block in total synthesis and medicinal chemistry. nih.gov

A prominent example of using a related pyrazine-forming reaction in complex molecule synthesis is the total synthesis of cephalostatin 1. nih.gov This synthesis relied on a late-stage heterodimerization of two complex steroid fragments, the "western" and "eastern" halves. The condensation of distinct α-aminoketone synthons on each fragment formed the central pyrazine ring, effectively stitching the two large pieces together. nih.gov A similar strategy could be envisioned where a dihydropyrazine core is formed to link two molecular fragments, potentially offering more conformational flexibility than the rigid aromatic pyrazine linker.

The synthesis of macrocyclic compounds containing nitrogen atoms is another area where dihydropyrazine units could be incorporated. mdpi.com The synthesis of nitrogen-containing macrocycles often involves the condensation of diamines and dialdehydes or related functional groups. mdpi.com A difunctionalized dihydropyrazine derivative could serve as one of the building blocks in such a macrocyclization reaction. For instance, a dihydropyrazine bearing reactive groups at two positions could be reacted with a long-chain linker molecule to form a large ring structure. The synthesis of macrocycles derived from triazines, which involves the dimerization of functionalized triazine rings, provides a template for how heterocyclic units can be used to construct complex, multi-membered ring systems. nih.govrsc.org

The pyrazine heterocycle is a key component of many biologically active compounds, and its synthesis is often a pivotal part of creating larger molecular architectures. nih.gov By analogy, the 5,6-dihydropyrazine core offers a less aromatic, more three-dimensional scaffold that can be integrated into novel, complex chemical structures with potential applications in various fields of chemical science.

| Complex Architecture | Synthetic Strategy | Role of (Dihydro)pyrazine Unit | Reference |

| Cephalostatin 1 | Late-stage pyrazine formation | Linking two complex steroid fragments | nih.gov |

| Ritterazine B | Pyrazine formation from steroid fragments | Linking two complex steroid fragments | nih.gov |

| Nitrogen-Containing Macrocycles | Condensation of diamines and dialdehydes | Potential heterocyclic building block | mdpi.com |

| Triazine-based Macrocycles | Dimerization of functionalized triazines | Heterocyclic core of the macrocycle | nih.govrsc.org |

Role and Formation in Complex Chemical Systems Excluding Direct Biological/human Applications

Formation Mechanisms within Maillard Reaction Systems

3-Propyl-2,5-dimethyl-5,6-dihydropyrazine is a heterocyclic compound that can form during the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. These reactions are fundamental to the development of color and flavor in cooked foods. The formation of alkyl-substituted dihydropyrazines and their subsequent oxidation to pyrazines are key steps in producing the nutty, roasted, and toasted aromas characteristic of many thermally processed products.

The formation of the this compound ring structure is a multi-step process involving several precursors and intermediates. The general mechanism for alkylpyrazine formation involves the condensation of two α-aminocarbonyl molecules. researchgate.net These crucial intermediates are typically formed through the Strecker degradation of amino acids.

The specific substitution pattern of this compound suggests the involvement of at least two different precursor molecules.

Aminoacetone : This is a well-established precursor for the 2,5-dimethyl substitution pattern. d-nb.infonih.gov Aminoacetone can be formed from the Strecker degradation of the amino acid L-threonine. nih.gov Condensation of two aminoacetone molecules leads to the formation of 2,5-dimethyl-3,6-dihydropyrazine. nih.gov

Propyl Group Incorporation : The propyl group is incorporated via a different reaction intermediate. This can occur through the reaction of an α-dicarbonyl compound (like glyoxal, formed from sugar degradation) with an amino acid containing a propyl side chain (e.g., norvaline) or an amino acid that can generate a propyl-containing Strecker aldehyde (e.g., norleucine yielding pentanal). nih.gov Alternatively, an α-aminoketone bearing a propyl group can condense with aminoacetone.

The proposed pathway involves the condensation of an α-aminocarbonyl with a propyl group and an α-aminocarbonyl with a methyl group (aminoacetone). These condense to form the dihydropyrazine (B8608421) ring, which is an unstable intermediate that readily participates in further reactions or oxidizes to the more stable aromatic pyrazine (B50134), 2-propyl-3,5-dimethylpyrazine. semanticscholar.org

| Precursor Type | Specific Compound | Role in Formation |

| Amino Acid | L-Threonine | Source of aminoacetone, leading to methyl groups. nih.gov |

| Norvaline / Norleucine | Potential source of the propyl group via Strecker degradation. | |

| Carbonyl Compound | Reducing Sugars (e.g., Glucose) | Initiate the Maillard reaction, forming dicarbonyl intermediates. nih.gov |

| 1,3-Dihydroxyacetone | A precursor to the reactive dicarbonyl, 2-oxopropanal (methylglyoxal). nih.gov | |

| Reaction Intermediate | Aminoacetone | Key building block for methyl-substituted pyrazines. d-nb.infonih.gov |

| Strecker Aldehydes (e.g., Pentanal) | Can react with other intermediates to add alkyl side chains. nih.gov | |

| α-Dicarbonyls (e.g., Glyoxal) | Highly reactive compounds that condense with amino groups. researchgate.net |

This table is interactive. Click on the headers to sort.

The kinetics of Maillard reactions and, by extension, dihydropyrazine formation are notoriously complex and influenced by multiple factors. researchgate.net While specific kinetic parameters for this compound are not extensively documented, the general principles governing pyrazine formation in model systems are well-understood.

Kinetic Influences:

Temperature : Higher temperatures significantly accelerate the rate of the Maillard reaction and subsequent pyrazine formation. However, excessive heat can lead to the degradation of the products. researchgate.net

pH : The reaction rate is pH-dependent. The formation of α-aminocarbonyl intermediates via Strecker degradation is favored under certain pH conditions, which in turn affects the rate of dihydropyrazine cyclization. nih.gov

Water Activity (a_w) : Water is both a product and a solvent in the Maillard reaction. Maximum reaction rates are typically observed at intermediate water activity levels (0.6-0.7).

Reactant Concentration and Type : The concentration and specific types of amino acids and sugars determine the profile and quantity of pyrazines formed. nih.gov For instance, studies on lysine-containing dipeptides and tripeptides have shown that the peptide structure significantly impacts the types and amounts of pyrazines generated. nih.gov

Chemical Ecological Significance in Non-Human Organisms (Focus on Chemical Role)

Beyond food chemistry, alkylpyrazines play crucial roles as chemical signals, or semiochemicals, in the communication systems of a wide range of organisms.

While this compound itself is a reactive intermediate, its stable, oxidized form, 2-propyl-3,5-dimethylpyrazine , has been identified as a potent semiochemical in several insect species. researchgate.net Semiochemicals are compounds that mediate interactions between organisms. In this context, the dihydropyrazine can be considered the direct chemical precursor to the active signaling molecule.

The aromatic pyrazine acts as a pheromone, a type of semiochemical used for communication within a species. It has been identified as a component of trail pheromones in ants and as an attractant in wasps. pherobase.com

| Organism | Family | Order | Role of 2-Propyl-3,5-dimethylpyrazine |

| Australian meat ant (Iridomyrmex purpureus) | Formicidae | Hymenoptera | Pheromone pherobase.com |

| Maned wolf (Chrysocyon brachyurus) | Canidae | Carnivora | Pheromone pherobase.com |

| European beewolf (Philanthus triangulum) | Crabronidae | Hymenoptera | Pheromone pherobase.com |

| Red-black mason wasp (Pachodynerus erynnis) | Vespidae | Hymenoptera | Pheromone pherobase.com |

This table is interactive. Click on the headers to sort.

Pyrazines are biosynthesized by a diverse array of organisms, including bacteria, insects, and plants. semanticscholar.orgresearchgate.net The pathways often show parallels to the Maillard reaction but are enzymatically controlled.

A key biosynthetic route involves the condensation of amino acid-derived building blocks. d-nb.info In bacteria such as Serratia marcescens, a chemoenzymatic pathway has been proposed for the synthesis of alkylpyrazines. d-nb.infonih.gov

Enzymatic Conversion : The amino acid L-threonine is converted by the enzyme L-threonine dehydrogenase into the intermediate 2-amino-3-ketobutyrate. nih.gov

Decarboxylation : This unstable intermediate can spontaneously decarboxylate to form aminoacetone. nih.gov

Condensation and Cyclization : Two molecules of an α-aminoketone (like aminoacetone) can condense to form a dihydropyrazine ring. To achieve the 3-propyl-2,5-dimethyl substitution, this would likely involve the condensation of one molecule of aminoacetone with one molecule of an amino ketone bearing a propyl group (e.g., 1-amino-2-pentanone), which could be derived from an amino acid such as norleucine.

Oxidation : The resulting this compound is then oxidized to the stable aromatic pyrazine, which functions as the active semiochemical. semanticscholar.org

This enzymatic control allows for the specific and efficient production of these signaling molecules under physiological conditions, in contrast to the high temperatures required for their formation in the Maillard reaction. nih.gov

Advanced Analytical Methodologies for Dihydropyrazines

Chromatographic Techniques for Separation and Purity Assessment

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine. libretexts.org The method separates components of a mixture by partitioning them between a gaseous mobile phase and a liquid or solid stationary phase held within a column. libretexts.org The choice of the stationary phase is critical for achieving effective separation, particularly for nitrogen-containing heterocyclic compounds. mdpi.com

The separation of alkylpyrazine isomers presents a significant analytical challenge, as they often have very similar physical properties. nih.gov To overcome this, gas chromatographic retention indices (RIs) are widely used in conjunction with mass spectrometry for unambiguous identification. nih.gov Retention indices provide a standardized measure of a compound's elution time relative to a series of n-alkane standards, which is more reproducible between laboratories and instruments than raw retention time. The use of different capillary columns with varying stationary phase polarities is crucial for resolving complex mixtures of isomers. nih.gov For instance, polar stationary phases like polyethylene (B3416737) glycol (e.g., ZB-WAXplus, HP-INNOWax) are often employed for nitrogenous compounds due to their ability to interact differently with the analytes compared to non-polar phases (e.g., DB-1). mdpi.comnih.gov

For purity assessment and quantification, GC is most commonly paired with a Flame Ionization Detector (FID). biorxiv.org The FID is known for its high sensitivity to hydrocarbons and a wide linear response range, making it a robust detector for determining the purity of a separated dihydropyrazine (B8608421) sample. biorxiv.org

Table 1: Common GC Stationary Phases for Pyrazine (B50134) Analysis This table is interactive. You can sort and filter the data.

| Stationary Phase Name | Polarity | Typical Application | Reference |

|---|---|---|---|

| DB-1 | Non-polar | General purpose, separation by boiling point. Used for RI determination of alkylpyrazines. | nih.gov |

| ZB-5MS | Low to mid-polarity | A common phase for GC-MS applications, provides good general separation. | nih.gov |

| DB-624 | Intermediate polarity | Designed for volatile organic compounds, effective for pyrazine isomers. | nih.gov |

Mass Spectrometry Applications for Structural Elucidation and Mechanistic Studies

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the structural elucidation of dihydropyrazines. nih.govmdpi.com In a typical mass spectrometer, molecules are ionized, often by a high-energy beam of electrons (Electron Ionization, EI), which removes an electron to form a positively charged molecular ion (M•+). youtube.com This molecular ion, along with fragment ions produced from its breakdown, generates a unique mass spectrum that is a fingerprint of the molecule's structure. youtube.com

The mass spectrum of this compound (C9H16N2) is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 152.24. nist.gov The fragmentation pattern provides clues to the compound's structure. For the related aromatic compound, 2,5-dimethyl-3-propylpyrazine (B108480), the molecular ion peak is at m/z 150. nist.gov Its fragmentation is characterized by the loss of an ethyl group (m/z 121) from the propyl side chain via McLafferty rearrangement, and a prominent peak at m/z 107. However, a significant challenge in the analysis of alkylpyrazines is that many positional isomers produce very similar mass spectra, which can lead to misidentification if based on MS data alone. nih.gov

To overcome these limitations, advanced MS techniques are employed.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion, allowing for the confident determination of the compound's elemental formula. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS or MSn) involves isolating an ion of interest (such as the molecular ion) and subjecting it to further fragmentation. nih.gov Analyzing these second-generation fragments provides detailed information about the molecule's connectivity and can be used to distinguish between isomers and study fragmentation mechanisms. nih.govnih.gov

Table 2: Key Mass Spectral Data for the Related Compound 2,5-Dimethyl-3-propylpyrazine This table is based on experimental data from the NIST database and is for illustrative purposes. You can sort and filter the data.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity | Reference |

|---|---|---|---|

| 150 | 25 | [M]•+ (Molecular Ion) | nist.gov |

| 121 | 100 | [M - C2H5]•+ (Loss of ethyl from propyl chain) | nist.gov |

| 107 | 20 | Further fragmentation | nist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of molecular structure in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, 1H and 13C NMR are fundamental.

1H NMR would reveal the number of distinct proton environments and their neighboring protons through chemical shifts, integration (proton count), and signal splitting (spin-spin coupling).

13C NMR provides information on the different carbon environments within the molecule.

Beyond static structure, NMR is uniquely capable of characterizing molecular dynamics over a wide range of timescales (nanoseconds to seconds). nih.gov For a flexible molecule like a dihydropyrazine, techniques such as 15N NMR relaxation studies can provide insight into the motions of the heterocyclic ring backbone and conformational exchange processes occurring on the microsecond to millisecond timescale. nih.gov This dynamic information is crucial for understanding the molecule's behavior and interactions in a solution environment. nih.gov

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound This table shows estimated chemical shift ranges based on standard values for similar functional groups. Actual values may vary.

| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Propyl -CH2CH2CH3 | ~0.9 (triplet) | ~14 | Terminal methyl group |

| Propyl -CH2CH2 CH3 | ~1.6 (sextet) | ~20 | Methylene (B1212753) group adjacent to methyl |

| Propyl -CH2 CH2CH3 | ~2.4 (triplet) | ~35 | Methylene group attached to the ring |

| Ring -C-CH3 | ~1.2 (doublet) and ~2.0 (singlet) | ~20-25 | Two non-equivalent methyl groups |

| Ring -CH - and -CH2 - | ~3.0 - 4.0 (multiplets) | ~45-60 | Protons on the saturated part of the ring |

Complementary Spectroscopic Techniques (e.g., UV-Vis, IR) in Methodological Development

While GC-MS and NMR provide the bulk of detailed structural information, other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy serve as valuable complementary tools, often used in initial characterization and for methodological development. researchgate.net

Infrared (IR) Spectroscopy probes the vibrational transitions of molecules. mdpi.com An IR spectrum provides a "molecular fingerprint" by revealing the presence of specific functional groups. nih.gov For this compound, IR spectroscopy would confirm the presence of aliphatic C-H bonds from the propyl and methyl groups, as well as the characteristic C=N imine bond and C-N bonds of the dihydropyrazine ring. mdpi.comnih.gov The technique is rapid, non-destructive, and can be developed into a quantitative method for routine quality control analysis. sapub.org

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule, typically involving π-electrons and non-bonding electrons. youtube.com The C=N double bond in the dihydropyrazine ring acts as a chromophore, which absorbs UV light to promote an electron from a non-bonding (n) or π orbital to an empty π-antibonding (π*) orbital. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), can be used to confirm the presence of this chromophore and is sensitive to the electronic structure of the molecule. cdnsciencepub.comnih.gov UV-Vis is often used to monitor the progress of reactions involving these chromophores. nih.gov

Table 4: Characteristic IR Absorption Frequencies for this compound This table presents typical wavenumber ranges for key functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850-2960 | nih.gov |

| C=N (Imine) | Stretch | 1640-1690 | nih.gov |

| C-N | Stretch | 1020-1250 | nih.gov |

Conclusion and Future Perspectives in Academic Research on 3 Propyl 2,5 Dimethyl 5,6 Dihydropyrazine

Summary of Key Academic Advancements and Understanding of the Compound

Currently, dedicated academic literature on the advancements and detailed understanding of 3-Propyl-2,5-dimethyl-5,6-dihydropyrazine is not extensive. However, progress in the study of analogous dihydropyrazine (B8608421) derivatives provides a foundation for future investigations.

Research into related compounds, such as 2,5-dihydro-3,6-dimethylpyrazine, has established fundamental synthetic routes, often involving the condensation of α-amino ketones. The self-condensation of α-aminoacetone, for instance, yields 2,5-dihydro-3,6-dimethylpyrazine, and its structure has been confirmed using nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This work has also highlighted the inherent instability of some dihydropyrazine rings, which can be prone to dimerization. mdpi.com

Furthermore, studies on similar heterocyclic systems, like 1,3-diarylpyrazoles, have demonstrated the utility of various synthetic strategies to create a diverse library of analogues for biological screening. mdpi.com These methodologies, including modifications at different positions of the pyrazole (B372694) core, could potentially be adapted for the synthesis of a range of this compound derivatives. mdpi.com

The table below summarizes key data for related compounds, which can serve as a reference for future studies on this compound.

| Compound Name | Molecular Formula | Key Research Finding |

| 2,5-dihydro-3,6-dimethylpyrazine | C6H10N2 | Structure confirmed by NMR; noted thermal instability due to dimerization. mdpi.com |

| 3-Ethyl-2,5-dimethylpyrazine | C8H12N2 | Identified as a flavor compound in various foods and beverages. |

| (R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine | C9H16N2O2 | A chiral building block available for asymmetric synthesis. bldpharm.com |

Identification of Remaining Challenges and Unexplored Research Avenues

The limited body of research on this compound presents a landscape rich with opportunities for new discoveries. A primary challenge is the development of efficient and stereoselective synthetic methods. While condensation reactions are a known route to dihydropyrazines, controlling the regioselectivity and stereochemistry, especially with multiple alkyl substituents of varying sizes like a propyl and two methyl groups, remains a significant hurdle.

A major unexplored avenue is the comprehensive characterization of its chemical and physical properties. There is a need for detailed studies on its stability, reactivity, and conformational analysis. Understanding how the propyl group at the 3-position influences the planarity and electronic properties of the dihydropyrazine ring is crucial.

Furthermore, the potential biological activities of this compound are entirely uncharted. Given that other substituted pyrazines and related heterocyclic compounds exhibit a wide range of biological effects, from flavor agents to pharmaceuticals, investigating the bioactivity of this compound is a compelling area for future research.

Key Unexplored Research Avenues:

Stereoselective Synthesis: Developing synthetic routes that allow for precise control over the stereoisomers of this compound.

Reactivity and Mechanistic Studies: Investigating the reaction mechanisms of its formation and its reactivity with various reagents to understand its chemical behavior.

Pharmacological Screening: Conducting comprehensive screening for potential biological activities, including but not limited to antimicrobial, anticancer, or neuroactive properties.

Flavor and Aroma Chemistry: Given that related pyrazines are potent flavor compounds, exploring the sensory properties of this compound could be a valuable pursuit.

Potential for Future Fundamental Chemical Discoveries and Methodological Innovations

The study of this compound holds the potential for significant contributions to fundamental chemistry and the development of new methodologies.

The pursuit of stereoselective syntheses could lead to the discovery of novel catalytic systems or asymmetric methodologies applicable to a broader range of substituted nitrogen-containing heterocycles. The inherent challenges in its synthesis could drive innovation in reaction engineering and purification techniques.

Investigating the chemistry of the dihydropyrazine ring in this specific substitution pattern could reveal new insights into the interplay of steric and electronic effects on ring stability and reactivity. This could lead to a more nuanced understanding of the structure-property relationships within this class of compounds.

Moreover, if this compound or its derivatives are found to possess interesting biological or material properties, it could pave the way for the development of new analytical methods for their detection and quantification in complex matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.